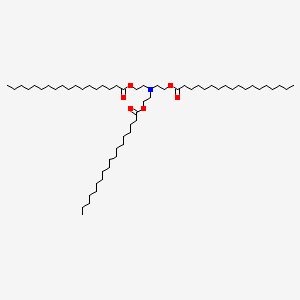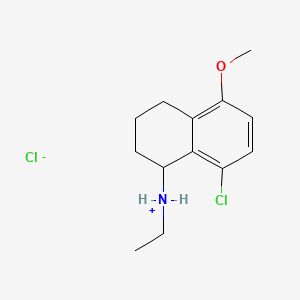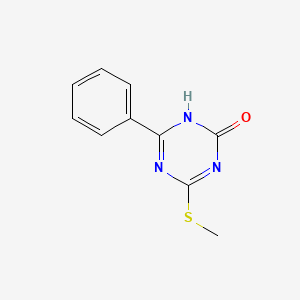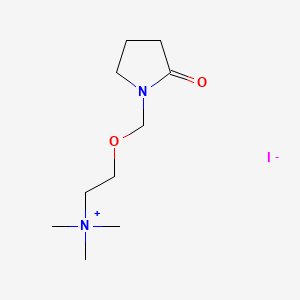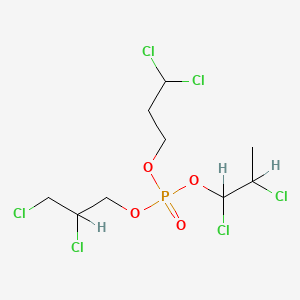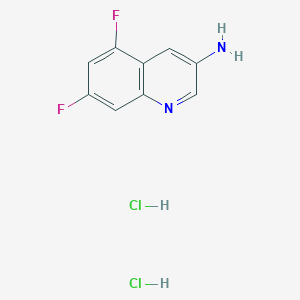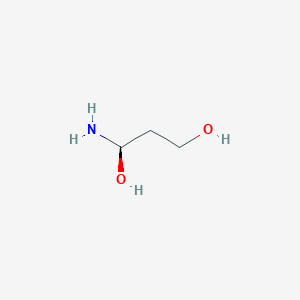
(R)-1-Amino-propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Amino-propane-1,3-diol, also known as serinol, is a chiral amino alcohol. This compound is characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a three-carbon chain. Its chiral center at the second carbon atom makes it an important molecule in stereochemistry and various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of serine, an amino acid, using reducing agents such as lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of 3-amino-1,2-propanediol.
Industrial Production Methods
On an industrial scale, ®-1-Amino-propane-1,3-diol can be produced through the fermentation of glucose using specific strains of bacteria that express the necessary enzymes for the conversion. This biotechnological approach is favored for its sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Amino-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
®-1-Amino-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Amino-propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Amino-propane-1,3-diol: The enantiomer of ®-1-Amino-propane-1,3-diol, differing in the spatial arrangement of atoms around the chiral center.
1,3-Diaminopropane: A compound with two amino groups instead of hydroxyl groups.
Glycerol: A compound with three hydroxyl groups but no amino group.
Uniqueness
®-1-Amino-propane-1,3-diol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile intermediate in various chemical and biological processes. Its ability to form hydrogen bonds and participate in stereospecific reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C3H9NO2 |
|---|---|
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
(1R)-1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
Clave InChI |
DOGCTUGYGZGSFX-GSVOUGTGSA-N |
SMILES isomérico |
C(CO)[C@H](N)O |
SMILES canónico |
C(CO)C(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



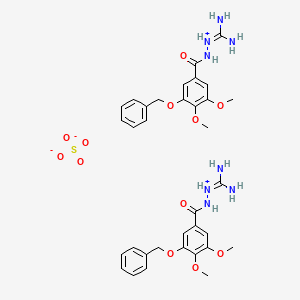
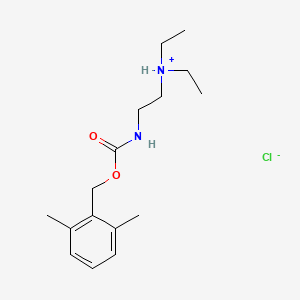
![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
